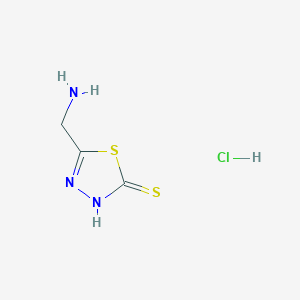

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. It is known for its diverse applications in the fields of medicine, agriculture, and industrial chemistry. The compound is characterized by its white crystalline appearance and is insoluble in water .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions at a temperature of around 105°C. The product is then filtered, washed, and dried to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being packaged for distribution .

化学反应分析

Types of Reactions

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted thiadiazoles

科学研究应用

Medicinal Applications

Antidepressant Activity

Research has shown that derivatives of 5-amino-1,3,4-thiadiazole-2-thiol exhibit notable antidepressant effects. A study synthesized several imine derivatives and evaluated their activity against the standard drug imipramine. Two specific compounds demonstrated a significant reduction in immobility time during testing, indicating potential as effective antidepressants .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. New amines derived from 5-amino-1,3,4-thiadiazole-2-thiol were reported to exhibit significant anticonvulsant effects. This suggests its utility in developing treatments for epilepsy and related disorders .

Anti-cancer Properties

The anticancer potential of thiazole and thiadiazole derivatives has been explored extensively. Compounds derived from 5-amino-1,3,4-thiadiazole-2-thiol have shown promising results against various cancer cell lines. For instance, certain synthesized analogues exhibited significant cytotoxicity against human glioblastoma and melanoma cells .

Industrial and Environmental Applications

Corrosion Inhibition

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride has demonstrated effective anti-corrosion properties. It forms a protective layer on metal surfaces that prevents corrosion, making it valuable in industrial applications where metal integrity is crucial .

Electrochemical Sensors

Recent studies have utilized this compound in the development of electrochemical sensors. A nanocomposite incorporating 5-amino-1,3,4-thiadiazole-2-thiol was created for detecting doxorubicin, a common chemotherapeutic agent. This application highlights its potential in biomedical diagnostics .

Biochemical Applications

Role in Biochemical Synthesis

The compound plays a role as an intermediate in organic synthesis processes. It is involved in the production of various biologically active molecules and has been noted for its participation in synthesizing vitamins such as B6 and C due to its nitrogen content .

Summary of Research Findings

作用机制

The compound exerts its effects through various molecular mechanisms. It can chelate metal ions, which makes it useful as a corrosion inhibitor. In biological systems, it interacts with enzymes such as carbonic anhydrase, inhibiting their activity and leading to therapeutic effects in conditions like glaucoma and epilepsy .

相似化合物的比较

Similar Compounds

- 2-Amino-5-mercapto-1,3,4-thiadiazole

- 2-Amino-5-(methylthio)-1,3,4-thiadiazole

- 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potent enzyme inhibitory activity set it apart from other similar compounds .

生物活性

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride (often referred to as AMT) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its anticonvulsant, antimicrobial, and anticancer activities, supported by research findings and case studies.

Structure and Properties

The compound belongs to the thiadiazole family, which is known for a wide range of biological activities. The structure of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol includes a thiadiazole ring that contributes to its reactivity and biological efficacy. The presence of the amino group enhances its potential for various biological interactions.

Anticonvulsant Activity

Research indicates that AMT exhibits significant anticonvulsant properties. A study reported that derivatives of 5-amino-1,3,4-thiadiazole demonstrated protective effects in seizure models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods. Specifically, the compound showed an LD50 of 3,807.87 mg/kg and provided 66.67% protection at a dose of 100 mg/kg in the MES model and 80% protection in the PTZ model . The mechanisms of action are believed to involve modulation of GABAergic activity and inhibition of voltage-gated ion channels .

Antimicrobial Activity

AMT and its derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have shown that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Bacterial Activity : Compounds derived from AMT displayed moderate to significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, some derivatives showed higher efficacy than standard antibiotics like streptomycin .

- Fungal Activity : The antifungal properties were also notable, with certain derivatives showing effective inhibition against strains such as Aspergillus niger and Candida albicans at concentrations lower than traditional antifungal agents .

Anticancer Activity

The anticancer potential of AMT has been explored through various studies that highlight its cytotoxic effects on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in several human tumor cell lines:

These findings suggest that AMT could be a valuable candidate for further development in cancer therapeutics.

Case Studies

- Anticonvulsant Efficacy : In a comparative study with standard anticonvulsants like phenytoin and carbamazepine, AMT derivatives demonstrated comparable efficacy in reducing seizure frequency in animal models .

- In Vivo Studies : A study evaluating the pharmacokinetics of AMT showed promising results regarding its bioavailability and metabolic stability, indicating potential for clinical application .

属性

IUPAC Name |

5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISDXIODDYQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)S1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。